Bienvenue dans la boutique en ligne BenchChem!

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Organic Synthesis Process Chemistry Nucleoside Antibiotics

This 6-bromo analog is the optimal building block for nucleoside antibiotics, offering superior reactivity in SNAr and Pd-catalyzed cross-couplings versus chloro or iodo variants. Its unsubstituted N7 position ensures regioselective glycosylation, critical for Toyocamycin and Sangivamycin synthesis. Essential for SAR-driven kinase inhibitor development (Btk, Akt1) due to versatile diversification.

Molecular Formula C7H4BrN5
Molecular Weight 238.04 g/mol
CAS No. 19393-83-0
Cat. No. B093636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
CAS19393-83-0
Molecular FormulaC7H4BrN5
Molecular Weight238.04 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=C(NC2=N1)Br)C#N)N
InChIInChI=1S/C7H4BrN5/c8-5-3(1-9)4-6(10)11-2-12-7(4)13-5/h2H,(H3,10,11,12,13)
InChIKeyNVJFFHZJCFOMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 19393-83-0) - Key Intermediate for Sangivamycin and Kinase Inhibitor Scaffolds


4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 19393-83-0) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antibacterial, and kinase inhibition [1]. This compound is a crucial intermediate in the synthesis of several pharmacologically significant nucleoside antibiotics, notably Toyocamycin and Sangivamycin, and serves as a versatile building block for the development of targeted anticancer agents and kinase inhibitors [2].

Why 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cannot Be Substituted by Other 6-Halogenated or 7-Substituted Analogs in Critical Syntheses


Substituting 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with other 6-halogenated (e.g., 6-chloro or 6-iodo) or 7-substituted analogs is not straightforward due to the precise balance of reactivity required for subsequent transformations. The 6-bromo substituent provides an optimal leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the unsubstituted 7-position preserves regioselectivity for N7-alkylation/glycosylation, a critical step in nucleoside antibiotic synthesis [1]. The 6-chloro analog is significantly less reactive in cross-couplings, requiring harsher conditions and often leading to lower yields, whereas the 6-iodo analog can be too reactive, leading to undesired side reactions [2]. Furthermore, 7-substituted derivatives are often the final products, not the versatile intermediates, and their use as starting materials would introduce unwanted complexity and limit synthetic flexibility [3].

Quantitative Differentiation Evidence for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (19393-83-0)


Superior Synthetic Yield in Improved Preparation Protocol

An improved synthesis of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine was developed, achieving a higher yield of 63% from 2-amino-5-bromo-3,4-dicyanopyrrole, compared to the 53% yield reported in earlier, less efficient procedures . This optimized method demonstrates a tangible advantage for procurement and large-scale synthesis, directly impacting cost-efficiency and material availability.

Organic Synthesis Process Chemistry Nucleoside Antibiotics

Derivatives Exhibit Potent Antiproliferative Activity with Low Micromolar IC50

A derivative synthesized directly from 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine, specifically 4-amino-6-bromo-1-cyclopentyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (compound 9), demonstrated significant antiproliferative activity against human ovarian cancer PA-1 cells with an IC50 of 3.9 μM . This is a notable improvement over the parent compound's nitrile analog (compound 3), which showed no effect in the same assay, and other synthesized derivatives (compounds 4-8, 10) which were also inactive . This data establishes a clear structure-activity relationship (SAR) where the bromo and amide substituents are critical for activity.

Anticancer Ovarian Cancer Nucleoside Analog

High-Yielding Debromination for Accessing Bioactive Debromo Analogs

The 6-bromo substituent serves as a temporary handle that can be cleanly removed under mild catalytic hydrogenation conditions (HCO2NH4, Pd/C, EtOH) to yield the corresponding 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine (5 and 6) in excellent yield (94%) . This high-yielding transformation is crucial for synthesizing the naturally occurring, debrominated nucleoside antibiotics like Toyocamycin and Sangivamycin. In contrast, alternative halogen substituents (e.g., chloro) are often more resistant to reductive dehalogenation, requiring harsher conditions and resulting in lower yields.

Nucleoside Antibiotics Toyocamycin Debromination

High-Yield Nitrile-to-Amide Conversion for Enhanced Biological Activity

The 5-carbonitrile group can be efficiently converted to a 5-carboxamide using mild conditions (H2O2, K2CO3, DMSO, rt, 1h), achieving yields of 97% for the conversion to compound 9 . This transformation is critical because the resulting carboxamide derivative (9) exhibited potent antiproliferative activity (IC50 3.9 μM), while the parent nitrile compound (3) was completely inactive . This demonstrates that the nitrile serves as a stable, handleable precursor to the active pharmacophore, a key advantage for medicinal chemistry optimization.

SAR Functional Group Transformation Anticancer

Regioselective N7-Functionalization for Targeted Analog Synthesis

The unsubstituted 7-position of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine allows for highly regioselective alkylation or glycosylation. In a study, alkylation with cyclopentyl bromide afforded the desired 7-substituted product (4) in 20% yield and the 1-substituted isomer (3) in 37% yield . While both isomers are formed, the ability to control and isolate the 7-substituted product is crucial for synthesizing nucleoside analogs like Toyocamycin and Sangivamycin, which require glycosylation at the N7 position. This regioselectivity is a direct consequence of the unprotected N7-H, a feature not present in 7-substituted analogs.

Nucleoside Synthesis Regioselectivity Glycosylation

Targeted Research Applications for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (19393-83-0)


Synthesis of Toyocamycin and Sangivamycin Nucleoside Antibiotics

The compound is the established key intermediate for the total synthesis of Toyocamycin and Sangivamycin [1]. Researchers aiming to prepare these natural products or their analogs for antiviral or anticancer studies should prioritize this specific building block. Its high-yielding debromination step (94%) and suitability for Vorbrüggen glycosylation at the N7 position are essential for accessing the final nucleoside structures .

Development of Kinase Inhibitor Scaffolds

Given that pyrrolo[2,3-d]pyrimidines are a privileged scaffold for kinase inhibition, this compound serves as an ideal starting material for generating focused libraries of potential Bruton's tyrosine kinase (Btk), Akt1, and other kinase inhibitors [2]. The 6-bromo handle allows for rapid diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore substituent effects on kinase binding [3].

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

The compound's defined chemical handle allows for systematic modifications at the 5-, 6-, and 7-positions, enabling precise SAR studies to optimize antiproliferative activity . The demonstrated conversion of an inactive nitrile to a potent amide derivative (IC50 3.9 μM) highlights the utility of this scaffold for generating and testing focused libraries of potential anticancer agents .

Palladium-Catalyzed Cross-Coupling Methodologies

As an aryl bromide, this compound is an excellent substrate for developing and testing new Pd-catalyzed cross-coupling methodologies (e.g., Suzuki, Stille, Sonogashira) under mild conditions [3]. Its heterocyclic framework and functional group tolerance make it a relevant and challenging substrate for advancing the field of synthetic organic chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.